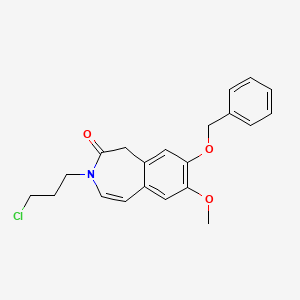
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one is a complex organic compound that belongs to the benzazepine class of chemicals This compound is characterized by its unique structure, which includes a chloropropyl group, methoxy groups, and a phenylmethoxy group attached to a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzazepine derivative with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloropropyl)-7-methoxy-1H-3-benzazepin-2-one: Lacks the phenylmethoxy group, which may result in different chemical and biological properties.
7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one:
Uniqueness
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one is unique due to the presence of both the chloropropyl and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClNO3 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H22ClNO3/c1-25-19-12-17-8-11-23(10-5-9-22)21(24)14-18(17)13-20(19)26-15-16-6-3-2-4-7-16/h2-4,6-8,11-13H,5,9-10,14-15H2,1H3 |
InChI Key |
GYCOSFFULWNKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(C=CC2=C1)CCCCl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















